A Comprehensive Technical Guide on 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one: Chemical Properties, Synthesis, and Applications in BRD4 Inhibitor Development
A Comprehensive Technical Guide on 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one: Chemical Properties, Synthesis, and Applications in BRD4 Inhibitor Development
Executive Summary
In the landscape of modern targeted therapeutics, the design of epigenetic modulators relies heavily on versatile, structurally pre-organized chemical scaffolds. 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one (CAS: 885953-12-8) has emerged as a privileged building block in medicinal chemistry [1]. Featuring a seven-membered lactam ring fused to a brominated benzene ring, this compound serves as a critical intermediate in the synthesis of Bromodomain and Extra-Terminal (BET) family inhibitors, particularly those targeting BRD4 [2].
This technical guide explores the physicochemical properties of this scaffold, the mechanistic rationale behind its use in drug discovery, and field-proven synthetic protocols for its functionalization.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one is essential for predicting its reactivity and solubility during complex multi-step syntheses. The table below summarizes its core quantitative data [3].
| Property | Value |
| Chemical Name | 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one |
| CAS Number | 885953-12-8 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Scaffold Type | Benzo-fused 7-membered lactam |
| Key Reactive Sites | C8 (Bromine for cross-coupling), N1 (Amide nitrogen for alkylation) |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (C=O) |
Mechanistic Role in Drug Discovery: Targeting BRD4
As an Application Scientist, I often emphasize that the selection of a chemical starting point is never arbitrary; it is driven by the structural biology of the target. The utility of the 8-bromo-benzo[b]azepine scaffold in BRD4 inhibitor development is rooted in two distinct structural features:
The Lactam Core as an Acetyl-Lysine Mimetic
BRD4 reader proteins regulate gene transcription by recognizing acetylated lysine (Kac) residues on histone tails. To competitively inhibit this protein-protein interaction, small molecules must mimic the Kac structure. The benzo[b]azepine-2-one core perfectly fulfills this role[2]. The carbonyl oxygen of the lactam acts as a hydrogen bond acceptor, forming a critical, highly conserved hydrogen bond with the Asn140 residue deep within the BRD4 binding pocket. Simultaneously, the hydrophobic benzo ring engages in stabilizing van der Waals interactions with the surrounding hydrophobic cavity.
The C8-Bromo Vector for WPF Shelf Engagement
While the lactam core anchors the molecule, achieving high potency and selectivity requires extending the molecule into the "WPF shelf" (comprising Trp81, Pro82, and Phe83) of the BRD4 bromodomain. The bromine atom at the 8-position is strategically oriented toward this shelf. Because bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, it provides a highly efficient synthetic vector for appending diverse aryl or heteroaryl groups that interact specifically with the WPF shelf [1].
Mechanism of BRD4 inhibition by benzo[b]azepine derivatives blocking oncogene transcription.
Synthetic Workflows & Experimental Protocols
To transform 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one into a potent BRD4 inhibitor, a two-step functionalization workflow is typically employed. The protocols below are designed as self-validating systems, ensuring that causality and quality control are built into the methodology.
Protocol 1: N-Alkylation of the Lactam Core
Objective: Functionalize the N1 position to improve pharmacokinetic properties or introduce a solvent-exposed linker.
Reagents:
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8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one (1.0 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
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Alkyl halide (R-X, 1.1 eq)
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Anhydrous DMF
Step-by-Step Procedure:
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Preparation: Dissolve the starting material in anhydrous DMF under an inert argon atmosphere and cool the reaction flask to 0 °C.
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Deprotonation: Add NaH portion-wise. Causality Note: Deprotonation of the amide nitrogen is required to generate the nucleophilic aza-enolate. The physical evolution of H₂ gas serves as an immediate, visual validation of the deprotonation event.
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Alkylation: Stir for 30 minutes to ensure complete enolate formation, then add the alkyl halide dropwise.
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Reaction: Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy unreacted NaH, then extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Analytical Validation:
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LC-MS: Confirm the mass shift corresponding to the addition of the R group.
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¹H NMR: The broad N-H singlet (typically observed around 8.0–10.0 ppm) must completely disappear, confirming quantitative substitution at the nitrogen atom.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8
Objective: Append an aryl/heteroaryl group at the C8 position to engage the BRD4 WPF shelf [1].
Reagents:
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N-alkylated intermediate from Protocol 1 (1.0 eq)
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Aryl boronic acid (Ar-B(OH)₂, 1.5 eq)
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Pd(dppf)Cl₂ (0.05 eq)
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K₂CO₃ (3.0 eq)
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1,4-Dioxane/H₂O (4:1 v/v)
Step-by-Step Procedure:
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Assembly: Combine the N-alkylated intermediate, aryl boronic acid, and K₂CO₃ in a microwave-safe vial containing the Dioxane/H₂O solvent mixture.
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Degassing: Bubble argon gas through the solution for 10 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Pd(0) active catalytic species and to suppress the oxidative homocoupling of the boronic acid.
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Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst, seal the vial, and heat the reaction mixture at 90 °C for 12 hours.
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Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify the crude product via silica gel flash chromatography.
Analytical Validation:
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LC-MS: The characteristic isotopic doublet pattern (M / M+2 in a 1:1 ratio) of the bromine atom must disappear from the mass spectrum, replaced by the exact mass of the cross-coupled product.
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¹H NMR: The chemical shifts of the protons on the benzo ring (specifically C7 and C9) will shift downfield due to the new anisotropic environment created by the appended aryl group.
Step-by-step synthetic workflow for functionalizing the 8-bromo-benzo[b]azepine scaffold.
References
- Title: WO2018188660A1 - 一种brd4抑制剂及其制备和应用 Source: Google Patents URL
- Title: Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: Ambeed.
